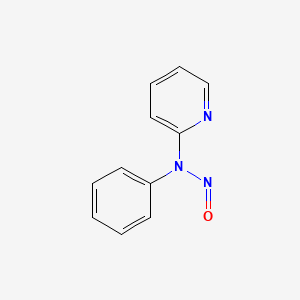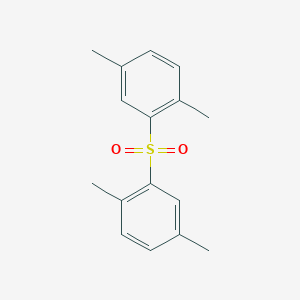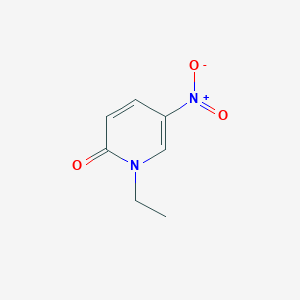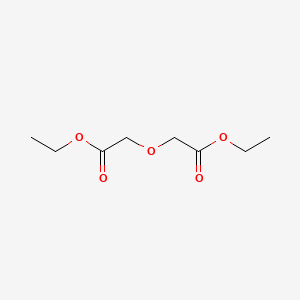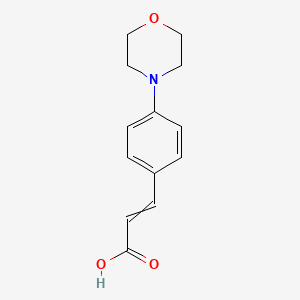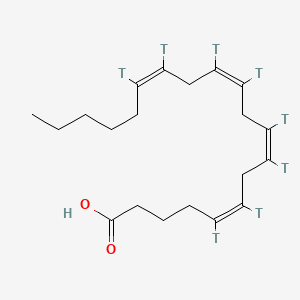
(5,6,8,9,11,12,14,15-3H)Arachidonic acid
Vue d'ensemble
Description
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is a radiolabeled form of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is often used in biochemical and physiological studies to trace and analyze the metabolic pathways and mechanisms involving arachidonic acid. The radiolabeling with tritium (3H) allows for the detection and quantification of the compound in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,8,9,11,12,14,15-3H)Arachidonic acid typically involves the catalytic reduction of eicosa-cis-8,11,14-trien-5-ynoic acid over a Lindlar catalyst. This process introduces tritium atoms at specific positions within the molecule . The reaction conditions are carefully controlled to ensure the incorporation of tritium at the desired positions without affecting the overall structure of the arachidonic acid molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for high yield and purity, ensuring that the radiolabeled compound meets the stringent requirements for research and industrial applications. The final product is typically provided as an ethanol solution with high radiochemical purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5,6,8,9,11,12,14,15-3H)Arachidonic acid undergoes various chemical reactions, including:
Reduction: Involves the conversion of hydroperoxides to hydroxides.
Substitution: Tritium atoms can be replaced by other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Enzymes like 12-lipoxygenase and cyclooxygenase are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Specific reagents and conditions depend on the desired substitution reaction.
Major Products Formed
Oxidation: 12-hydroperoxyeicosatetraenoic acid (12-HPETE), prostaglandins, and thromboxanes.
Reduction: Hydroxyeicosatetraenoic acids (HETEs).
Substitution: Various isotopically labeled derivatives.
Applications De Recherche Scientifique
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of arachidonic acid.
Biology: Investigating the role of arachidonic acid in cellular signaling and metabolism.
Medicine: Exploring the involvement of arachidonic acid in inflammatory processes and its potential as a therapeutic target.
Industry: Used in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of (5,6,8,9,11,12,14,15-3H)Arachidonic acid involves its incorporation into cellular membranes and subsequent release by phospholipase A2. Once released, it is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce various bioactive lipids, including prostaglandins, leukotrienes, and thromboxanes. These metabolites play crucial roles in inflammation, immune response, and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eicosatetraenoic acid: Another polyunsaturated fatty acid with similar structure and function.
Epoxyeicosatrienoic acids (EETs): Metabolites of arachidonic acid with distinct biological activities.
Hydroxyeicosatetraenoic acids (HETEs): Oxidation products of arachidonic acid with various physiological roles.
Uniqueness
(5,6,8,9,11,12,14,15-3H)Arachidonic acid is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool for studying the metabolic pathways and mechanisms involving arachidonic acid, providing insights that are not possible with non-labeled compounds.
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-CRJVGOJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)O)/[3H])/[3H])/[3H])/CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-05-7 | |
| Record name | 5,8-11,14-Eicosatetraenoic 5,6,8,9,11,12,14,15-t8 acid, (all-Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)


